molecular formula C16H16FN3O2 B2750409 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 2034468-56-7

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No. B2750409
CAS RN: 2034468-56-7
M. Wt: 301.321
InChI Key: BUCDFRIZBVJIHJ-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest to researchers due to its unique properties and potential applications in various fields.

Scientific Research Applications

Synthesis of Novel Pyridazinone Derivatives

A study by Ibrahim, H. M., & Behbehani, H. (2014) describes the synthesis of a novel class of pyridazin-3-one derivatives, which are structurally related to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide. These derivatives have been synthesized via reactions involving active methylene compounds and have potential applications in creating fused azines and naphthyridine derivatives (Ibrahim & Behbehani, 2014).

Anticancer Activity Evaluation

Mehvish, M., & Kumar, A. (2022) conducted research on the synthesis of new series of 3(2h)-one pyridazinone derivatives, aiming to develop compounds with potential antioxidant activity. These compounds, including structures similar to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide, were evaluated for their in-vitro antioxidant activity and demonstrated promising results (Mehvish & Kumar, 2022).

Inotropic Activity in Cardiac Research

Robertson, D., et al. (1986) explored the inotropic activity of compounds structurally related to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide. Their research focused on the development of potent positive inotropes for cardiac applications, suggesting potential uses in the field of cardiovascular medicine (Robertson et al., 1986).

Histamine H3 Receptor Inverse Agonist Development

Hudkins, R., et al. (2011) worked on optimizing pyridazin-3-one histamine H3 receptor antagonists/inverse agonists, contributing to treatments for attentional and cognitive disorders. Their research is relevant to neurological applications and the development of CNS drugs (Hudkins et al., 2011).

Metabolic Activation Studies

Lin, C., et al. (2005) investigated the metabolic characterization of a compound structurally related to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide. They focused on the oxidative bioactivation of the pyrazinone ring system, which is significant in understanding the metabolic pathways of such compounds (Lin et al., 2005).

properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c1-10-2-5-12(17)8-14(10)18-15(21)9-20-16(22)7-6-13(19-20)11-3-4-11/h2,5-8,11H,3-4,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCDFRIZBVJIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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